![molecular formula C17H19N5O4 B2831955 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 716341-95-6](/img/structure/B2831955.png)
8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
A study focused on developing a method for synthesizing 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, revealing their potential as antimicrobial and antifungal agents. This research highlights the compound's effectiveness against Staphylococcus aureus and Candida albicans, surpassing reference drugs like ampicillin and nistatine. The study emphasizes the promising "chemical structure – biological activity" relationship for new antimicrobial and antiviral agents among purine derivatives (Romanenko et al., 2016).
Anti-inflammatory Activity
Another significant application is demonstrated through the synthesis of substituted analogues based on the novel purine ring system, showcasing anti-inflammatory activity in the adjuvant-induced arthritis rat model. This research indicates the potential of these derivatives as cyclooxygenase inhibitors without inducing gastric ulceration or ocular toxicity, suggesting their utility in chronic inflammation treatment (Kaminski et al., 1989).
Synthesis Techniques
Research on new synthesis methods for creating 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones has been conducted, providing a foundation for further exploration of the purine derivatives' therapeutic applications (Simo et al., 1998).
properties
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-21-14-13(15(25)20-17(21)26)22(16(19-14)18-8-5-9-23)10-12(24)11-6-3-2-4-7-11/h2-4,6-7,23H,5,8-10H2,1H3,(H,18,19)(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKHAZKEZMOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione |
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